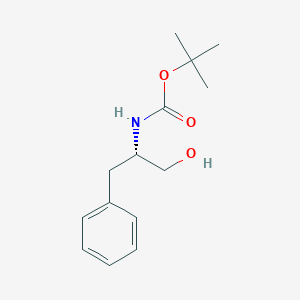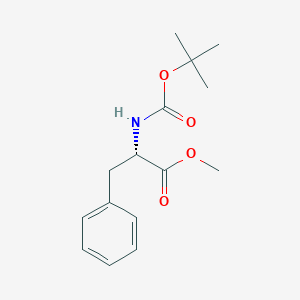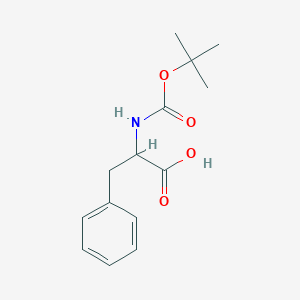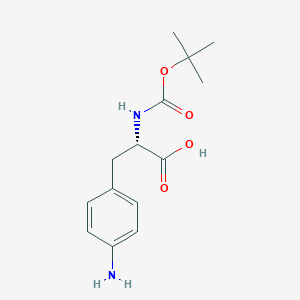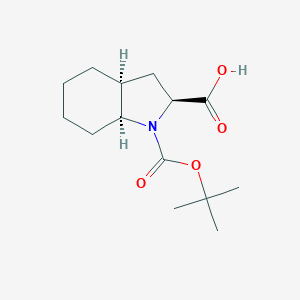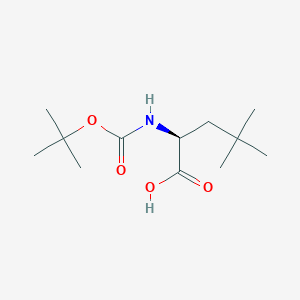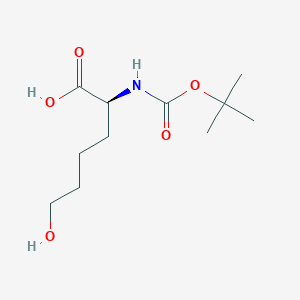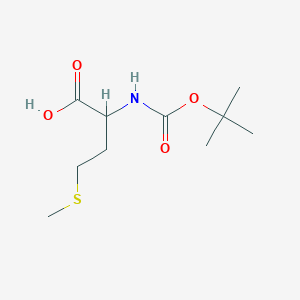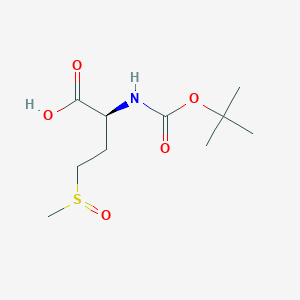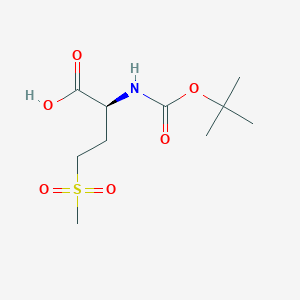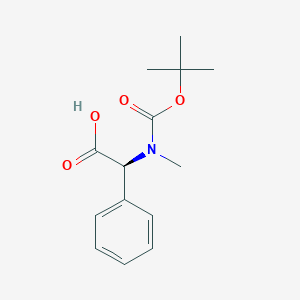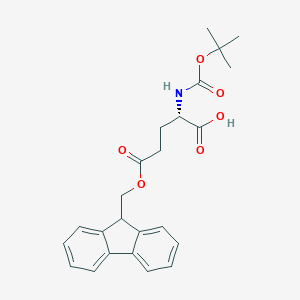
Boc-谷氨酸(Ofm)-OH
描述
科学研究应用
Boc-glu(ofm)-oh is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: It is used in the synthesis of complex peptides and proteins, including cyclic peptides and ester insulin.
Biology: The compound is used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Boc-glu(ofm)-oh is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of peptide-based materials and bioconjugates.
作用机制
Target of Action
Boc-Glu(Ofm)-OH is a peptide that has been used for the synthesis of ester insulin and cyclic peptide mixtures . The primary targets of this compound are therefore the insulin receptors and the receptors of the cyclic peptides it helps synthesize.
Mode of Action
This change then triggers a cascade of intracellular events, leading to the desired biological response .
Biochemical Pathways
The biochemical pathways affected by Boc-Glu(Ofm)-OH are likely those involved in glucose metabolism (in the case of ester insulin) and the specific pathways targeted by the cyclic peptides it helps synthesize. The downstream effects of these pathways can vary widely depending on the specific cyclic peptide being synthesized .
Pharmacokinetics
Its bioavailability would also be influenced by factors such as its route of administration and the presence of any modifications that increase its stability .
Result of Action
The molecular and cellular effects of Boc-Glu(Ofm)-OH’s action would depend on the specific ester insulin or cyclic peptide it helps synthesize. For instance, if it is used to synthesize ester insulin, the result of its action would be the regulation of glucose metabolism in the body .
Action Environment
The action, efficacy, and stability of Boc-Glu(Ofm)-OH can be influenced by various environmental factors. These may include the pH and temperature of its surroundings, the presence of other interacting molecules, and the specific cellular environment in which it is present .
生化分析
Biochemical Properties
It is known that Boc-glu(ofm)-oh has been used for the synthesis of ester insulin and cyclic peptide mixtures . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these processes.
Cellular Effects
Given its use in the synthesis of ester insulin and cyclic peptide mixtures , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given its use in the synthesis of ester insulin and cyclic peptide mixtures , it may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-glu(ofm)-oh typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group and the carboxyl group with a fluorenylmethoxycarbonyl (Fmoc) group. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid support .
Protection of the Amino Group: The amino group of glutamic acid is protected using the Boc group.
Protection of the Carboxyl Group: The carboxyl group is protected using the Fmoc group.
Coupling Reactions: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The Boc and Fmoc groups are removed using trifluoroacetic acid (TFA) and piperidine, respectively.
Industrial Production Methods
Industrial production of Boc-glu(ofm)-oh follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for efficient and large-scale production of this compound .
化学反应分析
Types of Reactions
Boc-glu(ofm)-oh undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds in peptides.
Reduction: Reduction reactions can be used to break disulfide bonds.
Substitution: The Boc and Fmoc groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: TFA and piperidine are used for deprotection reactions.
Major Products Formed
The major products formed from these reactions include deprotected peptides, cyclic peptides, and ester insulin .
相似化合物的比较
Boc-glu(ofm)-oh is unique due to its dual protection of both the amino and carboxyl groups, which allows for greater control and precision in peptide synthesis. Similar compounds include:
Boc-glu(otbu)-oh: This compound uses a tert-butyl (tBu) group instead of the Fmoc group for carboxyl protection.
Fmoc-glu(ofm)-oh: This compound uses an Fmoc group for amino protection instead of the Boc group.
Boc-ala-oh: This compound is a simpler derivative with only the Boc group for amino protection
These compounds differ in their protecting groups and their specific applications in peptide synthesis.
属性
IUPAC Name |
(2S)-5-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(22(27)28)12-13-21(26)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQRXYWDDVULAP-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154010 | |
| Record name | N-alpha-tert-Butyloxycarbonylglutamic acid gamma-fluorenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123417-18-5 | |
| Record name | N-alpha-tert-Butyloxycarbonylglutamic acid gamma-fluorenylmethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123417185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-alpha-tert-Butyloxycarbonylglutamic acid gamma-fluorenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


